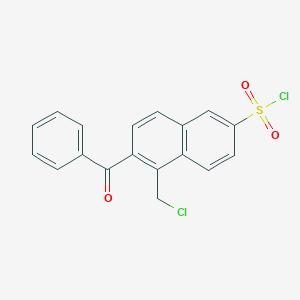
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol is a fluorinated organic compound with a complex structure. This compound is characterized by the presence of a diethylamino group and multiple fluorine atoms, which contribute to its unique chemical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to interact with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluorinated alkyl halide with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological interactions and as a potential drug candidate.
Medicine: Its stability and lipophilicity are advantageous in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, while the fluorinated chain enhances the compound’s ability to penetrate biological membranes. This combination of properties allows the compound to exert its effects through multiple pathways, making it a versatile tool in research and development.
類似化合物との比較
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: Another compound with a diethylamino group, used as a UV filter.
Procainamide: A compound with a diethylamino group, used as an antiarrhythmic agent.
Uniqueness
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol stands out due to its high degree of fluorination, which imparts unique chemical and physical properties. This makes it particularly useful in applications where stability and lipophilicity are crucial.
特性
CAS番号 |
53269-56-0 |
|---|---|
分子式 |
C12H14F13NO |
分子量 |
435.22 g/mol |
IUPAC名 |
1-(diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol |
InChI |
InChI=1S/C12H14F13NO/c1-3-26(4-2)5-6(27)7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h6,27H,3-5H2,1-2H3 |
InChIキー |
PBCRHDGFJAETKU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


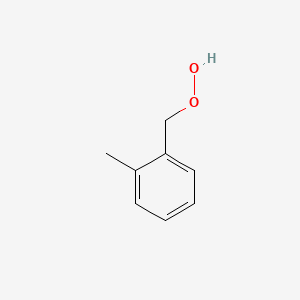
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)

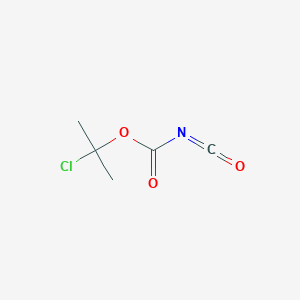
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
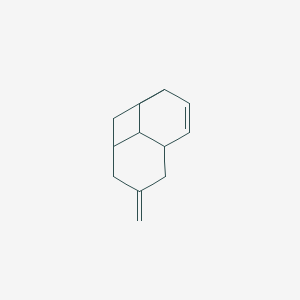
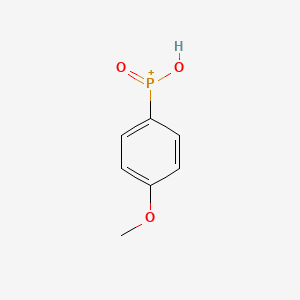

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
